Zuclopenthixol Hydrochloride

Description

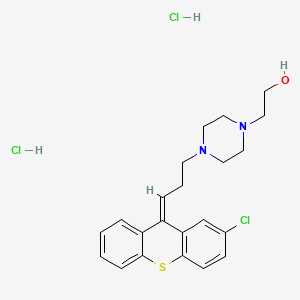

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2OS.2ClH/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;;/h1-2,4-8,16,26H,3,9-15H2;2*1H/b18-5-;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWNZMIBFHMYMX-MHKBYHAFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27Cl3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045332 | |

| Record name | Zuclopenthixol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633-59-0, 58045-23-1, 63978-46-1 | |

| Record name | alpha-Clopenthixol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zuclopenthixol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058045231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperazineethanol, 4-(3-(2-chlorothioxanthen-9-yl)propyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063978461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zuclopenthixol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZUCLOPENTHIXOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7042692VYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology and Receptor Interaction Profiles of Zuclopenthixol Dihydrochloride

Dopaminergic System Interactions

The primary mechanism of action for zuclopenthixol (B143822) dihydrochloride (B599025) involves its potent antagonism of dopamine (B1211576) receptors. patsnap.commentalhealth.com It is recognized as a mixed antagonist, demonstrating significant activity at both major subtypes of dopamine receptors, D1 and D2. medchemexpress.comnih.gov

Research has consistently identified zuclopenthixol as an antagonist of the dopamine D1 receptor. patsnap.comdrugbank.comnih.gov This antagonistic activity is a key component of its pharmacological profile. patsnap.com Studies have demonstrated this interaction through various means. For instance, in vitro binding assays have determined the affinity of zuclopenthixol for the D1 receptor. caymanchem.com Furthermore, functional studies in rat striatal homogenates have shown that zuclopenthixol inhibits the accumulation of cAMP induced by dopamine, a process mediated by D1 receptors. caymanchem.com Animal model studies have also supported these findings, showing that zuclopenthixol can block behaviors stimulated by D1 receptor agonists in rats with unilateral 6-hydroxydopamine lesions. guidetopharmacology.org

Zuclopenthixol exhibits a high affinity for and potent antagonism of dopamine D2 receptors. wikipedia.orglundbeck.comdrugbank.com This interaction is considered fundamental to its antipsychotic effects. medsafe.govt.nz Investigations using positron emission tomography (PET) imaging in human subjects have visualized the occupancy of D2 receptors by zuclopenthixol in the brain. guidetopharmacology.org Similar to its effects on D1-mediated behavior, zuclopenthixol has been shown to block the behavioral effects of D2 receptor agonists in animal models. guidetopharmacology.org

Zuclopenthixol is characterized by its high affinity for both D1 and D2 dopamine receptors. lundbeck.comnih.gov However, binding studies have revealed a degree of selectivity. Research indicates that zuclopenthixol has a higher affinity for the D2 receptor subtype compared to the D1 subtype. caymanchem.com Despite this, it is generally classified as a non-selective dopamine receptor antagonist because of its potent activity at both sites. medchemexpress.comnih.gov

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| Dopamine D1 | 9.8 |

| Dopamine D2 | 1.5 |

Data sourced from in vitro binding assays. caymanchem.com

Serotonergic System Interactions

Zuclopenthixol demonstrates high-affinity antagonism at 5-hydroxytryptamine receptor 2A (5-HT2A). wikipedia.orgdrugbank.comdrugbank.com This interaction is a notable aspect of its receptor binding profile. nih.gov Quantitative binding assays have determined its affinity for the 5-HT2 receptor, showing it to be in a nanomolar range, comparable to its affinity for dopamine receptors. caymanchem.com

Research has also explored the interaction of zuclopenthixol with other serotonin (B10506) receptor subtypes. Specifically, studies have found that zuclopenthixol binds to the 5-HT6 receptor with a high affinity. caymanchem.com This finding suggests a broader interaction with the serotonergic system than previously understood.

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| 5-HT2 | 7.6 |

| 5-HT6 | 3 |

Data sourced from in vitro binding assays. caymanchem.com

Adrenergic Receptor Interactions

Zuclopenthixol demonstrates notable interactions with adrenergic receptors, specifically exhibiting a high affinity for alpha-1 adrenoceptors while being devoid of activity at alpha-2 adrenoceptors. nih.govwikipedia.orgacetherapeutics.com

Zuclopenthixol displays a high affinity for alpha-1 adrenergic receptors. nih.govnih.govdrugbank.com This interaction is characterized by its antagonist activity at these receptors. nih.gov The blockade of alpha-1 adrenoceptors is a recognized property of many antipsychotic medications and is thought to contribute to some of their therapeutic and side effects. Functional studies have confirmed that zuclopenthixol acts as an antagonist at the alpha-1A adrenergic receptor. nih.govdrugbank.com

In contrast to its effects on alpha-1 adrenoceptors, research indicates that zuclopenthixol has no blocking activity at alpha-2 adrenoceptors. nih.govwikipedia.orgacetherapeutics.com Studies have shown a very low affinity of zuclopenthixol for alpha-2 adrenergic receptors. nih.gov

Histaminergic Receptor Interactions

The interaction of zuclopenthixol with histamine (B1213489) receptors is primarily confined to the H1 subtype.

Zuclopenthixol exhibits a weak affinity for the histamine H1 receptor and acts as a weak antagonist at this site. nih.govwikipedia.orgacetherapeutics.com This antihistaminic property is a common feature among many antipsychotic drugs. nih.gov

Muscarinic Cholinergic Receptor Assessment

Zuclopenthixol's interaction with the cholinergic system has also been evaluated.

Studies have consistently shown that zuclopenthixol has no affinity for muscarinic cholinergic receptors. wikipedia.orgacetherapeutics.com Its affinity for these receptors is reported to be very low. nih.gov Although its anticholinergic effects are considered weak, caution is still advised in patients with conditions like narrow-angle glaucoma. lundbeck.com

Receptor Binding Affinity of Zuclopenthixol

| Receptor | Affinity | Activity |

| Alpha-1 Adrenoceptor | High nih.govnih.govdrugbank.com | Antagonist nih.gov |

| Alpha-2 Adrenoceptor | None/Very Low nih.govwikipedia.orgacetherapeutics.com | No blocking activity wikipedia.orgacetherapeutics.com |

| Histamine H1 Receptor | Weak nih.govwikipedia.orgacetherapeutics.com | Weak Antagonist nih.govwikipedia.org |

| Muscarinic Cholinergic Receptors | None/Very Low nih.govwikipedia.orgacetherapeutics.com | --- |

Signal Transduction Pathway Modulation

Zuclopenthixol dihydrochloride exerts its therapeutic effects by modulating critical neurotransmitter signaling pathways within the central nervous system. Its primary mechanism involves the antagonism of dopamine receptors, which directly interferes with the downstream signaling cascades responsible for regulating neuronal activity, mood, and behavior. patsnap.compatsnap.com The modulation is particularly significant in pathways coupled to the enzyme adenylate cyclase.

Zuclopenthixol dihydrochloride demonstrates high-affinity antagonism at both D1-like (D1 and D5) and D2-like dopamine receptors. drugbank.comwikipedia.orgnih.gov The D1-like receptor subfamily is fundamentally linked to the stimulation of adenylate cyclase. nih.gov These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, couple to stimulatory G-proteins (Gαs/olf). nih.govbiorxiv.org This coupling activates adenylate cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.gov

By acting as a competitive antagonist, zuclopenthixol binds to D1 and D5 receptors without activating them, thereby blocking the binding of endogenous dopamine. patsnap.compatsnap.com This blockade prevents the G-protein-mediated activation of adenylate cyclase. Consequently, the primary impact of zuclopenthixol at these receptors is the attenuation of dopamine-stimulated adenylate cyclase activity, leading to a reduction in the rate of cAMP synthesis. drugbank.com

Table 1: Zuclopenthixol Interaction with Adenylate Cyclase-Coupled Dopamine Receptors

| Receptor Target | Receptor Subfamily | Normal Dopaminergic Function | Effect of Zuclopenthixol Antagonism |

|---|---|---|---|

| Dopamine D1 Receptor | D1-like | Activates Gαs/olf, stimulating adenylate cyclase. nih.govbiorxiv.org | Blocks dopamine binding, preventing adenylate cyclase stimulation. patsnap.comdrugbank.com |

| Dopamine D5 Receptor | D1-like | Activates Gαs/olf, stimulating adenylate cyclase. nih.gov | Blocks dopamine binding, preventing adenylate cyclase stimulation. drugbank.com |

The inhibition of adenylate cyclase activity at D1-like receptors directly disrupts the subsequent signaling cascade. The most immediate effect is a decrease in the intracellular accumulation of the second messenger, cyclic AMP (cAMP). nih.gov Since cAMP is a critical signaling molecule, its reduced concentration has widespread consequences for cellular function.

A primary target of cAMP is Protein Kinase A (PKA). nih.gov Reduced cAMP levels lead to decreased activation of PKA. nih.govnih.gov In striatal neurons, this PKA/cAMP signaling pathway is crucial for regulating the activity of other key signaling molecules, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kilodaltons (DARPP-32). nih.govnih.gov Activation of D1 receptors normally leads to PKA-dependent phosphorylation of DARPP-32 at its threonine-34 residue, converting it into a potent inhibitor of Protein Phosphatase-1 (PP1). nih.govnih.gov

By blocking D1 receptors and subsequently reducing PKA activity, zuclopenthixol prevents this critical phosphorylation of DARPP-32. nih.gov This leads to a disinhibition of PP1, altering the phosphorylation state of numerous other proteins and ultimately modulating gene expression and neuronal excitability. nih.gov This interruption of the cAMP/PKA/DARPP-32 signaling cascade is a core component of the molecular action of zuclopenthixol.

Table 2: Downstream Effects of Zuclopenthixol D1 Antagonism

| Signaling Component | Function in Dopaminergic Signaling | Effect of Zuclopenthixol |

|---|---|---|

| Adenylate Cyclase | Enzyme that synthesizes cAMP upon D1 receptor stimulation. nih.gov | Activity is attenuated due to receptor blockade. |

| Cyclic AMP (cAMP) | Second messenger that activates PKA. biorxiv.org | Intracellular accumulation is decreased. nih.gov |

| Protein Kinase A (PKA) | Key effector protein activated by cAMP. nih.gov | Activation is reduced. nih.gov |

| DARPP-32 | Phosphorylated by PKA to become an inhibitor of PP1. nih.gov | Phosphorylation at Thr34 is decreased. nih.gov |

Pharmacokinetic Characterization of Zuclopenthixol Dihydrochloride

Absorption and Distribution Studies in Preclinical Models

Preclinical studies in various animal models have been instrumental in elucidating the absorption and distribution characteristics of zuclopenthixol (B143822). These studies provide foundational knowledge of the compound's disposition in biological systems, offering insights into its concentration at target and non-target sites.

Following administration, zuclopenthixol distributes to various tissues. A study in rats detailed the distribution of zuclopenthixol, demonstrating its presence in several key organs. The highest concentrations of the drug and its metabolites are typically found in the liver, lungs, intestines, and kidneys, with lower concentrations observed in the heart, spleen, brain, and blood medsafe.govt.nz. This pattern of distribution is indicative of extensive tissue uptake.

Table 1: Tissue Distribution of Zuclopenthixol in Rats

| Tissue | Concentration |

|---|---|

| Liver | High |

| Lungs | High |

| Intestines | High |

| Kidneys | High |

| Heart | Low |

| Spleen | Low |

| Brain | Low |

This table is a qualitative representation based on the provided search results. Specific quantitative data from preclinical studies was not available in the search snippets.

A critical aspect of the pharmacokinetics of a neuroleptic drug is its ability to penetrate the central nervous system (CNS) and reach its therapeutic targets in the brain. Zuclopenthixol has been shown to cross the blood-brain barrier (BBB) medsafe.govt.nz. The precise mechanisms governing this penetration are complex. While its lipophilic nature facilitates passive diffusion across the BBB to some extent, evidence also suggests the involvement of active transport systems. Notably, zuclopenthixol is a substrate for P-glycoprotein (P-gp), an efflux transporter that actively pumps xenobiotics out of the brain, thereby limiting its CNS accumulation.

Metabolic Pathways and Metabolite Identification

The biotransformation of zuclopenthixol is extensive and occurs primarily in the liver. The metabolism of zuclopenthixol proceeds along three main routes: sulfoxidation, side chain N-dealkylation, and glucuronic acid conjugation drugbank.comnih.govfda.gov.phmims.com. The resulting metabolites are generally considered to be devoid of pharmacological activity drugbank.comnih.govfda.gov.phmims.com. In vitro studies using human liver microsomes have identified cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, as the primary catalysts for its metabolism nih.govwikipedia.org.

N-dealkylation of the side chain is another significant metabolic route for zuclopenthixol drugbank.comnih.govfda.gov.phmims.com. This process involves the removal of the ethyl group from the piperazine (B1678402) ring. One of the main metabolites identified in biological fluids is N-dealkyl zuclopenthixol medsafe.govt.nzsemanticscholar.org. This dealkylation is also mediated by cytochrome P450 enzymes.

Table 2: Major Identified Metabolite of Zuclopenthixol via Dealkylation

| Metabolite | Pathway |

|---|

Glucuronic acid conjugation is a major Phase II metabolic reaction that further increases the water solubility of zuclopenthixol and its phase I metabolites, preparing them for excretion. This process involves the attachment of a glucuronic acid moiety to the molecule. The metabolism of zuclopenthixol includes glucuronic acid conjugation drugbank.comnih.govfda.gov.phmims.com. While this pathway is confirmed, specific preclinical studies identifying the exact UGT (UDP-glucuronosyltransferase) isoforms responsible for the glucuronidation of zuclopenthixol were not detailed in the provided search results.

Characterization of Key Metabolites (e.g., N-dealkylated metabolite)

The biotransformation of zuclopenthixol dihydrochloride (B599025) results in the formation of several metabolites, the most significant of which is the N-dealkylated metabolite. The metabolic processes primarily involve sulfoxidation, side-chain N-dealkylation, and glucuronic acid conjugation. drugbank.comhres.carxmed.comhpra.ie These metabolic conversions yield substances that are devoid of pharmacological activity. drugbank.comhres.carxmed.comlundbeck.com

A highly sensitive high-performance liquid chromatographic (HPLC) method has been developed for the quantification of cis-(Z)-clopenthixol (zuclopenthixol) and its primary N-dealkylated metabolite in biological fluids such as urine and plasma. nih.gov This analytical technique allows for the precise measurement of these compounds, with detection limits for zuclopenthixol and its N-dealkylated metabolite in plasma and urine being 0.05 ng/ml and 0.2 ng/ml, respectively. nih.gov The N-dealkylated form of zuclopenthixol is primarily eliminated through fecal excretion. medicines.org.uk

Cytochrome P450 Enzyme Involvement

The metabolism of zuclopenthixol dihydrochloride is significantly influenced by the cytochrome P450 (CYP) enzyme system. In vitro studies and therapeutic drug monitoring have identified CYP2D6 and CYP3A4 as the primary enzymes responsible for its breakdown. nih.govwikipedia.orgdrugsporphyria.net

CYP2D6 plays a crucial role in the metabolic clearance of zuclopenthixol. drugbank.comdrugsporphyria.netpgkb.org The gene encoding for CYP2D6 is known to have genetic polymorphisms, which can lead to variations in enzyme activity among individuals. pgkb.org These genetic differences can result in decreased metabolic capacity, potentially leading to altered plasma concentrations of zuclopenthixol. pgkb.org

Research has demonstrated a significant correlation between the CYP2D6 genotype and the oral clearance of zuclopenthixol. nih.gov For instance, the clearance of zuclopenthixol has been found to be twofold higher in homozygous extensive metabolizers compared to poor metabolizers. nih.gov Consequently, co-administration of zuclopenthixol with drugs that are known to inhibit CYP2D6 can lead to higher plasma concentrations of zuclopenthixol, thereby increasing the risk of adverse effects. hpra.iemedicines.org.uk

In addition to CYP2D6, evidence from in vitro studies and clinical therapeutic drug monitoring suggests that CYP3A4 is also a key enzyme in the metabolism of zuclopenthixol. nih.govwikipedia.orgdrugsporphyria.net The involvement of both these enzymes highlights the complex metabolic pathway of this compound.

In vitro investigations have provided detailed insights into the inhibition of zuclopenthixol metabolism. Studies using human liver microsomes have shown that inhibitors of CYP2D6 and CYP3A4 can significantly reduce the metabolism of zuclopenthixol. nih.gov Specifically, the co-application of ketoconazole (B1673606), a potent CYP3A4 inhibitor, and quinidine (B1679956), a strong CYP2D6 inhibitor, almost completely abolished the disappearance of zuclopenthixol in these in vitro systems. nih.gov

Clinically, the impact of enzyme inhibition is evident in drug-drug interactions. The co-prescription of certain medications can lead to significant changes in the serum concentration of oral zuclopenthixol, as detailed in the table below.

| Co-administered Drug | Effect on Dose-Corrected Oral Zuclopenthixol Serum Concentration |

| Fluoxetine | 93% increase nih.gov |

| Paroxetine | 78% increase nih.gov |

| Levomepromazine | 46% increase nih.gov |

| Carbamazepine | 67% decrease nih.gov |

Conversely, zuclopenthixol itself is not known to be an inducer or inhibitor of any major CYP enzymes. drugsporphyria.net

Excretion Mechanisms and Routes

The elimination of zuclopenthixol and its metabolites from the body occurs predominantly through the fecal route. drugbank.comhres.carxmed.comlundbeck.comwikipedia.org A smaller proportion, approximately 10%, is excreted via the urine. drugbank.comhres.carxmed.comlundbeck.com

Fecal excretion is the primary pathway for the elimination of zuclopenthixol. medicines.org.uk This route accounts for the removal of both the unchanged parent compound and its N-dealkylated metabolite. medicines.org.uk

Urinary Excretion of Sulfoxide (B87167) Metabolites

The metabolism of zuclopenthixol is extensive, primarily occurring through three main pathways: sulfoxidation, N-dealkylation of the side chain, and conjugation with glucuronic acid. drugbank.comlundbeck.com The resulting metabolites are considered to be devoid of pharmacological activity. drugbank.comlundbeck.com While the primary route of elimination for zuclopenthixol and its metabolites is through the feces, a smaller portion is excreted via the kidneys. drugbank.com Research indicates that approximately 10% of an administered dose of zuclopenthixol is eliminated in the urine. drugbank.comlundbeck.com

Sulfoxidation represents a significant metabolic pathway for zuclopenthixol. drugbank.comlundbeck.com However, specific quantitative data detailing the precise percentage of sulfoxide metabolites present in the urine is not extensively documented in publicly available literature. High-performance liquid chromatography (HPLC) methods have been developed to determine the levels of zuclopenthixol and its main N-dealkylated metabolite in biological fluids, including urine. nih.gov These methods are sensitive enough to detect very low concentrations of the parent drug and its metabolite. nih.gov While these analytical techniques exist, comprehensive studies quantifying the urinary excretion of the sulfoxide metabolites specifically are not readily found.

Comparative Pharmacokinetic Profiles of Zuclopenthixol Preparations in Animal Models

Studies in animal models, particularly in dogs, have been instrumental in characterizing and comparing the pharmacokinetic profiles of different injectable formulations of zuclopenthixol. nih.gov These investigations have highlighted significant differences in the absorption and subsequent release characteristics of the various preparations, which underpin their distinct clinical applications. nih.gov

Analysis of Different Injectable Formulations (e.g., acetate (B1210297), decanoate)

The injectable formulations of zuclopenthixol are esterified derivatives—zuclopenthixol acetate and zuclopenthixol decanoate (B1226879)—dissolved in a viscous oil vehicle, typically medium-chain triglycerides. lundbeck.comivis.org This formulation strategy is designed to create a depot effect upon intramuscular injection, allowing for a slow release of the active compound into the systemic circulation. ivis.orgnih.gov

A comparative study in dogs demonstrated markedly different pharmacokinetic profiles following the administration of three different injectable preparations: zuclopenthixol dihydrochloride in an aqueous solution, zuclopenthixol acetate in oil, and zuclopenthixol decanoate in oil. nih.gov The time to reach maximum serum concentration (Tmax) varied substantially among these formulations, reflecting their different rates of absorption and hydrolysis. nih.gov

Evaluation of Absorption and Elimination Kinetics across Formulations

The absorption and elimination kinetics of the different injectable zuclopenthixol formulations in animal models underscore their intended durations of action. The aqueous solution of zuclopenthixol dihydrochloride is rapidly absorbed, whereas the oil-based acetate and decanoate esters exhibit progressively slower absorption and elimination profiles. nih.gov

In a study involving dogs, the following Tmax values were observed for the different injectable formulations nih.gov:

| Formulation | Vehicle | Time to Maximum Serum Concentration (Tmax) in Dogs |

| Zuclopenthixol Dihydrochloride | Aqueous Solution | ~1 hour |

| Zuclopenthixol Acetate | Oil | ~36 hours |

| Zuclopenthixol Decanoate | Oil | ~1 week |

This data clearly illustrates the rapid onset of the dihydrochloride salt compared to the delayed and sustained release of the esterified formulations. The long Tmax of the decanoate preparation is consistent with its use as a long-acting depot injection. nih.gov

Further research in dogs and rats on clopenthixol (B1202743) decanoate, a closely related compound, has provided additional insights into the elimination kinetics from the depot site. These studies suggest a monoexponential release of the drug from the oil-based depot, with a release half-life of approximately 4-5 days in dogs. nih.gov Following this slow release, the ester is rapidly hydrolyzed to the active parent compound, clopenthixol, which is then metabolized in a manner similar to the orally administered drug. nih.gov The primary route of elimination for the metabolites is fecal. nih.gov While comprehensive comparative pharmacokinetic parameters such as Cmax, AUC, clearance, and volume of distribution for different zuclopenthixol formulations in animal models are not widely published, the available data on Tmax and release half-life effectively demonstrate the distinct absorption and elimination profiles that govern the therapeutic use of these preparations.

Synthetic Chemistry and Structural Modification of Zuclopenthixol Dihydrochloride

Established Synthetic Routes for Zuclopenthixol (B143822) Dihydrochloride (B599025)

The industrial synthesis of Zuclopenthixol is a multi-step process that requires careful control to achieve the desired Z-isomer in high purity. A common pathway begins with the core thioxanthene (B1196266) structure, which is then functionalized with the characteristic piperazine-containing side chain.

A frequently cited synthetic route involves the following key transformations:

Preparation of the Grignard Reagent : The synthesis initiates with the preparation of a Grignard reagent from 3-chloropropyl bromide.

Reaction with Thioxanthenone Core : This Grignard reagent is then reacted with 2-chloro-9H-thioxanthen-9-one. This step introduces the propyl side chain at the C9 position, forming an intermediate tertiary alcohol, 2-chloro-9-(3-chloropropyl)-9-hydroxy-thioxanthene.

Dehydration : The tertiary alcohol is subjected to dehydration, typically using a strong acid, to form the crucial exocyclic double bond. This step is critical as it generates a mixture of the geometric (E) and (Z) isomers of 2-chloro-9-(3-chloropropylidene)-thioxanthene. The ratio of these isomers is highly dependent on the reaction conditions.

Condensation with Piperazine (B1678402) Moiety : The resulting isomeric mixture is then reacted with 1-(2-hydroxyethyl)piperazine. This nucleophilic substitution reaction displaces the terminal chlorine on the propylidene side chain, yielding a mixture of (E)- and (Z)-clopenthixol.

Isomer Separation : A significant challenge in the synthesis is the separation of the desired Z-isomer (Zuclopenthixol) from the less active E-isomer. google.com Industrial production often faces difficulty in limiting the β-isomer (E-isomer) content to within 5%. newdrugapprovals.org Separation can be achieved through methods like fractional crystallization of salts or by forming ester derivatives that facilitate easier separation. google.com

Salt Formation : Finally, the purified Zuclopenthixol base is treated with hydrochloric acid to form the more stable and water-soluble dihydrochloride salt.

One patented method describes dissolving the isomer mixture in an organic solvent and adding an active benzoic acid derivative to esterify and remove the beta-isomer, followed by hydrolysis to obtain purer Zuclopenthixol. google.com

Novel Synthetic Methodologies for Thioxanthene Derivatives

Research into the synthesis of the core thioxanthene scaffold has led to the development of more efficient and environmentally benign methodologies, moving away from harsh classical catalysts.

A powerful and modern approach to constructing the tricyclic thioxanthene system is through an intramolecular Friedel-Crafts Alkylation (FCA). acs.orgacs.org This method involves the cyclization of a diaryl thioether alcohol precursor. tandfonline.com Recent advancements have focused on using organocatalysts, which offer milder reaction conditions and avoid the use of corrosive and expensive metal-based catalysts. acs.orgacs.org

In these syntheses, diaryl thioether alcohols are prepared, often in a two-step process involving a coupling reaction followed by a Grignard reaction. tandfonline.com These alcohol precursors are then cyclized. Studies have shown that organic Brønsted acids are effective catalysts for this transformation. For instance, N-triflylphosphoramide has been used to achieve quantitative yields in THF at room temperature within 15 minutes. tandfonline.com Another study identified trifluoroacetic acid (TFA) as a highly effective organocatalyst for synthesizing a range of new halogen-substituted thioxanthenes with high yields under mild conditions. acs.orgacs.org

| Catalyst | Solvent | Conditions | Yield | Reference |

| N-triflylphosphoramide (NTPA) | THF | Room Temp, 15 min | Quantitative | tandfonline.com |

| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temp | High | acs.orgacs.org |

| p-Toluenesulfonic Acid (p-TSA) | Dichloromethane | Room Temp | Moderate | acs.org |

| Diphenyl Hydrogen Phosphate (DPP) | Dichloromethane | Room Temp | Moderate | acs.org |

The biological activity of thioxanthene antipsychotics is highly dependent on the geometry of the double bond at the C9 position, with the Z-isomer being the active form. nih.govjopcr.com Therefore, controlling the stereochemical outcome of the dehydration step is of paramount importance. Research on the synthesis of Flupentixol, a structurally related thioxanthene, provides significant insights into achieving stereoselectivity. jopcr.comjopcr.com

The key step is the acid-catalyzed dehydration of the tertiary alcohol intermediate. The choice of acid has been shown to dramatically influence the resulting ratio of E and Z isomers. By carefully selecting the acidic catalyst, the reaction can be directed to preferentially form the desired Z-isomer. jopcr.comjopcr.com This approach is more efficient than synthesizing a mixture and then performing a difficult separation.

A study on Flupentixol synthesis demonstrated that certain acids strongly favor the formation of the Z-isomer. jopcr.com

| Dehydrating Acid | E/Z Isomer Ratio | Yield (%) | Reference |

| Hydrochloric Acid | 11:89 | - | jopcr.com |

| Oxalic Acid | 14:86 | - | jopcr.com |

| Methanesulfonic Acid | 12:88 | - | jopcr.com |

| Succinic Acid | 37:63 | 84.75 | jopcr.com |

These findings highlight a strategic approach to stereoselective synthesis, where the catalyst not only facilitates the reaction but also controls the stereochemical pathway. jopcr.com

Design and Synthesis of Zuclopenthixol Dihydrochloride Analogues

The modification of the Zuclopenthixol structure is a key strategy in medicinal chemistry to develop new compounds with altered potency, selectivity, or metabolic stability. Modifications typically target the thioxanthene core or the piperazine side chain.

The tricyclic thioxanthene nucleus is a primary target for structural variation. The nature and position of substituents on the aromatic rings can significantly impact the pharmacological activity. nih.gov

Substitution at C2 : The substituent at the C2 position is known to be a critical determinant of neuroleptic potency. In Zuclopenthixol, this is a chlorine atom. Modifying this group can modulate the drug's interaction with dopamine (B1211576) receptors. nih.gov

Fused Ring Systems : More complex analogues have been synthesized by creating additional fused rings onto the thioxanthene scaffold. For example, novel tetracyclic thioxanthenes with a quinazoline–chromene scaffold have been synthesized from 1-chloro-4-propoxy-9H-thioxanthen-9-one via an Ullmann-type C–N coupling followed by a concerted dehydrative cyclization. nih.gov

Coupling with Biomolecules : Other synthetic strategies involve coupling the thioxanthene core with other chemical entities. For instance, a library of thioxanthene analogues has been synthesized by coupling tertiary alcohols derived from thioxanthene with l-cysteine, aiming to explore novel biological activities. acs.org

The piperazine ring is a versatile scaffold for chemical modification and is recognized as a "privileged structure" in drug discovery. nih.gov The N-(2-hydroxyethyl) group in Zuclopenthixol offers a site for derivatization, and the entire piperazine moiety can be altered.

N-Alkylation and N-Arylation : The terminal nitrogen of the piperazine ring can be modified through various synthetic methods. Standard techniques include nucleophilic substitution on alkyl halides or reductive amination to introduce new N-alkyl groups. mdpi.com For N-aryl derivatives, palladium-catalyzed Buchwald–Hartwig coupling, copper-catalyzed Ullmann–Goldberg reactions, and aromatic nucleophilic substitution (SNAr) are commonly employed methods. mdpi.com

Structure-Activity Relationships (SAR) : SAR studies have shown that the nature of the substituent on the terminal nitrogen of the piperazine ring is crucial for activity. For example, in some classes of compounds, introducing electron-withdrawing groups on a phenyl ring attached to the piperazine enhances antitumor activity. nih.gov The neuroleptic potency of thioxanthenes is highly dependent on the structure of the side chain at position 9, with β-hydroxyethylpiperazinopropyl side chains (as in Zuclopenthixol) conferring high potency. nih.gov

By systematically applying these synthetic strategies, chemists can generate libraries of Zuclopenthixol analogues for biological screening, paving the way for the discovery of next-generation therapeutic agents.

Exploration of Halogen Substitution Effects

The pharmacological activity of thioxanthene derivatives, including Zuclopenthixol, is significantly influenced by the nature and position of substituents on the tricyclic ring system. The halogen atom at the C-2 position is a critical determinant of the antipsychotic potency. Structure-activity relationship (SAR) studies reveal that an electron-withdrawing group at this position is essential for neuroleptic activity.

In Zuclopenthixol, this position is occupied by a chlorine atom. The potency of thioxanthene antipsychotics can be modulated by altering this halogen substituent. For instance, replacing the chlorine atom with a more strongly electron-withdrawing trifluoromethyl (-CF3) group, as seen in the related compound Flupentixol, generally leads to a significant increase in antipsychotic potency. nih.gov This is attributed to more favorable interactions with the dopamine D2 receptor, the primary target for typical antipsychotics. nih.govnih.gov The greater potency of the trifluoromethyl-substituted analogs compared to their chloro-substituted counterparts is a well-established principle in the SAR of both phenothiazine (B1677639) and thioxanthene drug classes. nih.gov

While direct comparative studies detailing a range of halogen substitutions (e.g., fluorine, bromine, iodine) specifically for the Zuclopenthixol structure are not extensively published, general principles from related chemical series suggest that the size and electronegativity of the halogen play a role in receptor affinity. nih.gov For example, in some dopaminergic aporphine (B1220529) alkaloids, increasing the size of the halogen substituent at a key position (from chlorine to bromine to iodine) was found to enhance affinity for D1-like receptors, possibly due to more favorable hydrophobic or stacking interactions within the receptor's binding pocket. Although a different chemical scaffold, this highlights that modifications to the halogen at the C-2 position of the thioxanthene ring could fine-tune receptor binding profiles and selectivity.

Table 1: Comparison of C-2 Substituents in Thioxanthene Antipsychotics

| Compound | C-2 Substituent | Relative Antipsychotic Potency |

|---|---|---|

| Zuclopenthixol | Chlorine (–Cl) | Potent |

| Flupentixol | Trifluoromethyl (–CF3) | More potent than Chloro-analog |

Impurity Profiling and Control in Zuclopenthixol Dihydrochloride Synthesis

The synthesis of Zuclopenthixol dihydrochloride, an active pharmaceutical ingredient (API), requires rigorous control over impurities to ensure its quality, safety, and efficacy. Impurity profiling involves the identification, quantification, and characterization of unwanted chemical entities that may arise during synthesis or degradation. For Zuclopenthixol, a critical focus is placed on controlling isomeric impurities, particularly the β-isomer, and understanding the profile of potential degradation products that can form under stress conditions.

Methodologies for Limiting β-Isomer Content

Zuclopenthixol is the therapeutically active cis-(Z) geometric isomer of the Clopenthixol (B1202743) molecule. The corresponding trans-(E) isomer, also known as the β-isomer, is considered an impurity as it is practically devoid of the desired neuroleptic activity. oup.com Consequently, limiting its presence in the final drug substance to within pharmacopeial limits (typically below 5%) is a critical challenge in the manufacturing process. newdrugapprovals.org

Several strategies are employed during synthesis and purification to control the Z/E isomer ratio and minimize the β-isomer content.

Stereoselective Synthesis: The choice of reagents and reaction conditions during the key dehydration step of the synthesis can significantly influence the ratio of the resulting geometric isomers. In the synthesis of the related compound Flupentixol, it was demonstrated that the acid used to catalyze the dehydration of the tertiary alcohol intermediate plays a crucial role. The use of hydrochloric acid was found to strongly favor the formation of the desired Z-isomer, achieving a ratio of 89:11 (Z:E), whereas other acids resulted in lower yields of the active isomer. jopcr.comjopcr.com This principle of acid-catalyzed stereoselection is a key methodology in the synthesis of thioxanthene drugs.

Isomer Separation via Esterification and Fractional Crystallization: A patented method for purifying Zuclopenthixol involves the chemical separation of the isomers. In this process, a mixture containing both the α-(Z) and β-(E) isomers is dissolved in an organic solvent and treated with an active benzoic acid derivative to form esters. google.com Due to differences in their physical properties, the ester derivatives of the two isomers can be separated more effectively through fractional crystallization. After the separation, the purified ester of the α-isomer undergoes hydrolysis to yield high-purity Zuclopenthixol. google.com

Fractional Crystallization of Salts: The separation of thioxanthene isomers can also be achieved by fractional crystallization of their salts, such as the dihydrochloride salts. newdrugapprovals.org However, this method can be less efficient and may result in lower yields, particularly if the initial isomer mixture contains a high level of other impurities. newdrugapprovals.org

Characterization of Degradation Products

Understanding the degradation pathways of Zuclopenthixol is essential for developing stable pharmaceutical formulations and defining appropriate storage conditions. Forced degradation studies, where the drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light, are performed to identify potential degradation products. researchgate.net

Modern analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS), are instrumental in separating and identifying these degradants. researchgate.net Studies on Zuclopenthixol have revealed that the molecule is susceptible to degradation, especially under acidic and alkaline conditions. researchgate.net

In one such study, Zuclopenthixol was subjected to various stress conditions according to ICH guidelines. The subsequent analysis by LC-MS/MS led to the identification and characterization of six potential degradation products (DPs). researchgate.net The characterization is based on comparing the mass-to-charge (m/z) ratio and fragmentation patterns of the degradation products with that of the parent drug. researchgate.net

Table 2: Identified Degradation Products (DPs) of Zuclopenthixol from a Forced Degradation Study

| Degradation Product | Retention Time (min) | m/z (Mass-to-Charge Ratio) | Proposed Molecular Formula | Stress Condition |

|---|---|---|---|---|

| DP 1 | 2.67 | 211 | C₁₄H₁₀S | Acidic, Basic |

| DP 2 | 3.43 | 357 | C₁₈H₁₈ClN₂S | Acidic, Basic |

| DP 3 | 3.98 | 329 | C₁₈H₁₇ClN₂S | Acidic, Basic |

| DP 4 | 5.20 | 417 | C₂₂H₂₆ClN₂O₂S | Oxidative |

| DP 5 | 6.01 | 433 | C₂₂H₂₆ClN₂O₃S | Oxidative |

Data sourced from a study by Sesharamsingh et al. (2023). researchgate.net

These findings are crucial for establishing the stability-indicating nature of analytical methods used for routine quality control of Zuclopenthixol dihydrochloride in bulk and pharmaceutical dosage forms.

Structure Activity Relationship Sar Studies of Zuclopenthixol Dihydrochloride

Impact of Thioxanthene (B1196266) Core Structure on Receptor Binding

The thioxanthene tricycle is the foundational scaffold of zuclopenthixol (B143822), and its structural integrity is paramount for antipsychotic activity. This core structure is isosteric to the phenothiazine (B1677639) ring system found in other classic antipsychotics like chlorpromazine (B137089). auburn.edu The key differentiator in the thioxanthene series is the C=C double bond at position 9, which connects the tricyclic system to the propylpiperazine side chain. This exocyclic double bond introduces geometric isomerism, a critical factor for receptor affinity. auburn.edu

SAR studies on thioxanthenes have consistently demonstrated that the tricyclic system itself is a crucial binding element at the dopamine (B1211576) receptor. Modifications that disrupt the planarity or electronic properties of this ring system generally lead to a significant loss of activity. The sulfur atom within the central ring is also thought to play a role in receptor interaction, potentially through non-covalent interactions with the receptor binding pocket. slideshare.net

The neuroleptic potency of thioxanthenes is significantly influenced by the nature of the substituent at the 2-position of the thioxanthene ring. Electron-withdrawing groups at this position are known to enhance antipsychotic activity. auburn.edu

Table 1: Impact of Thioxanthene Core Features on Dopamine Receptor Affinity

| Feature | Observation | Impact on Receptor Affinity |

| Tricyclic System | Essential for activity | Disruption leads to loss of affinity |

| C9 Double Bond | Introduces cis/trans isomerism | cis-(Z) isomer is significantly more potent |

| Sulfur Atom | Contributes to binding | Alteration can reduce affinity |

| 2-Position Substituent | Electron-withdrawing group | Enhances antipsychotic potency |

Role of Piperazine (B1678402) Moiety in Ligand-Receptor Interactions

The piperazine moiety in zuclopenthixol is a common feature in many antipsychotic drugs and plays a vital role in their interaction with dopamine receptors. nih.gov This heterocyclic amine provides a basic nitrogen atom that is protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue, such as aspartate, in the binding pocket of the D2 receptor. nih.gov

Modifications to the piperazine ring, such as altering the N-substituent, can significantly impact both affinity and selectivity for different dopamine receptor subtypes. nih.gov

Influence of Halogen Substitution on Biological Activity

The presence of a chlorine atom at the 2-position of the thioxanthene ring is a key feature of zuclopenthixol that significantly enhances its antipsychotic potency. As a general principle in the SAR of thioxanthenes and related phenothiazines, an electron-withdrawing substituent at this position is crucial for high affinity at dopamine receptors. auburn.edu

Table 2: General Influence of 2-Position Substituent on Thioxanthene Antipsychotic Potency

| 2-Position Substituent | Electronic Effect | General Impact on Potency |

| -H | Neutral | Low |

| -Cl | Electron-withdrawing | High |

| -CF3 | Strongly electron-withdrawing | Very High |

Conformational Analysis and Stereochemical Aspects of Zuclopenthixol Dihydrochloride (B599025)

A critical aspect of the SAR of zuclopenthixol is its stereochemistry. The exocyclic double bond at position 9 of the thioxanthene core gives rise to two geometric isomers: the cis-(Z) isomer (zuclopenthixol) and the trans-(E) isomer. Pharmacological studies have unequivocally demonstrated that the antipsychotic activity resides almost exclusively in the cis-(Z) isomer. nih.gov The trans-(E) isomer is practically devoid of neuroleptic activity. nih.gov

This stereoselectivity highlights the precise three-dimensional arrangement required for optimal interaction with the dopamine receptor. Conformational analysis suggests that the cis isomer can adopt a conformation that mimics the spatial arrangement of dopamine, allowing it to bind effectively to the receptor. nih.gov The relative orientation of the thioxanthene ring system and the piperazine side chain is crucial for this mimicry. In the active cis conformation, the protonated nitrogen of the piperazine side chain is positioned in a specific spatial relationship to the tricyclic core, which is essential for high-affinity binding. nih.gov The greater potency of cis-thioxanthenes over their trans counterparts is a consistent finding in SAR studies of this class of compounds. nih.govnih.gov

Table 3: Dopamine D2 Receptor Affinity of Thioxanthene Isomers

| Compound | Isomer | D2 Receptor Affinity (Ki, nM) - Representative Data |

| Clopenthixol (B1202743) | cis-(Z) (Zuclopenthixol) | High (sub-nanomolar to low nanomolar range) |

| Clopenthixol | trans-(E) | Low (significantly higher Ki values) |

Note: Specific Ki values can vary between studies based on experimental conditions. The table illustrates the general principle of stereoselectivity.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools in understanding the SAR of antipsychotic drugs like zuclopenthixol dihydrochloride. These methods provide insights into the molecular interactions that govern ligand-receptor binding and can guide the design of new, more potent, and selective compounds.

Molecular Docking Simulations for Target Engagement Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For zuclopenthixol, docking simulations are typically performed with a homology model or a crystal structure of the dopamine D2 receptor. nih.govchemrxiv.org These simulations can help to visualize the binding mode of zuclopenthixol within the receptor's active site and identify key amino acid residues involved in the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For thioxanthene antipsychotics, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.govdntb.gov.ua

In a typical 3D-QSAR study, a set of structurally related thioxanthene analogs with known dopamine D2 receptor affinities are aligned based on a common scaffold. nih.gov The steric and electrostatic fields around the molecules are then calculated and correlated with their biological activities using partial least squares (PLS) regression. The resulting QSAR model is represented by an equation and contour maps that highlight the regions where steric bulk, positive or negative electrostatic potential are favorable or unfavorable for activity.

A universal 3D-QSAR CoMFA model for dopamine D2 receptor antagonists, which included a large and diverse set of compounds, yielded statistically significant results. nih.govdntb.gov.uanih.gov The statistical parameters for such a model are presented in Table 4.

Table 4: Statistical Parameters of a Universal 3D-QSAR CoMFA Model for Dopamine D2 Receptor Antagonists

| Parameter | Value | Description |

| q² (cross-validated r²) | 0.76 | Indicates good internal predictive ability of the model. |

| r² (non-cross-validated r²) | 0.92 | Represents the goodness of fit of the model to the training set data. |

| F-value | 338.9 | Indicates the statistical significance of the model. |

| Optimal number of components | 5 | The number of latent variables used in the PLS model. |

| Steric field contribution | 67.4% | The percentage contribution of steric properties to the model. |

| Electrostatic field contribution | 32.6% | The percentage contribution of electrostatic properties to the model. |

Source: Adapted from a study on a universal 3D-QSAR model for dopamine D2 receptor antagonists. nih.govdntb.gov.ua

These QSAR models can be valuable tools for predicting the activity of novel thioxanthene derivatives and for guiding the design of new antipsychotic agents with improved properties. nih.gov

Pharmacophore Development

The development of a pharmacophore model for zuclopenthixol dihydrochloride is crucial for understanding the precise molecular interactions that lead to its therapeutic effects. This model essentially serves as a 3D blueprint of the essential structural features required for a molecule to bind to its target receptor and elicit a biological response. For zuclopenthixol, a thioxanthene derivative, its activity is predominantly linked to its potent antagonism of dopamine D1 and D2 receptors.

Pharmacophore models for typical antipsychotics, including the thioxanthene class to which zuclopenthixol belongs, have been developed through extensive structure-activity relationship (SAR) studies and computational modeling. These models consistently highlight several key features as being indispensable for high-affinity binding to the dopamine D2 receptor.

Key Pharmacophoric Features of Thioxanthene Antipsychotics:

A generally accepted pharmacophore model for dopamine D2 antagonists, which is applicable to zuclopenthixol, comprises the following key features:

Aromatic System: The tricyclic thioxanthene ring system serves as a crucial hydrophobic anchor, engaging in van der Waals and aromatic interactions within the receptor binding pocket.

Protonatable Amine Center: The nitrogen atom in the piperazine side chain is basic and exists in a protonated, positively charged state at physiological pH. This cationic center forms a critical ionic bond with a conserved aspartate residue (Asp114) in the third transmembrane domain of the dopamine D2 receptor.

Geometric Isomerism: A pivotal aspect of the zuclopenthixol pharmacophore is its cis-(Z) configuration. The geometric arrangement of the side chain relative to the tricyclic ring system is paramount for its high neuroleptic potency. The trans-(E) isomer, clopenthixol, exhibits significantly lower activity, underscoring the strict stereochemical requirements for optimal receptor fit. This geometric constraint ensures the correct spatial orientation of the protonatable amine relative to the aromatic system for effective interaction with the receptor. Conformational analyses have consistently shown that the greater potency of cis-thioxanthenes over their trans counterparts is in line with established ligand models for D2 antagonists. nih.gov This highlights the importance of the correct orientation of the ammonium (B1175870) hydrogen for high-affinity binding. nih.govnih.gov

Quantitative Insights from Computational Studies:

While a specific, publicly available pharmacophore model exclusively for zuclopenthixol dihydrochloride with precise geometric parameters is not extensively detailed in the literature, data from broader studies on dopamine D2 antagonists provide valuable insights. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), on various D2 antagonists have helped to map the steric and electrostatic fields around the ligands that are favorable or unfavorable for binding.

These studies generally reveal that for high D2 receptor affinity, a specific spatial relationship between the aromatic rings and the basic nitrogen is required. The table below summarizes the essential pharmacophoric features and their roles, derived from the broader understanding of thioxanthene antipsychotics.

| Pharmacophoric Feature | Chemical Moiety in Zuclopenthixol Dihydrochloride | Inferred Role in Receptor Binding |

| Aromatic/Hydrophobic Region 1 | Thioxanthene Ring System (specifically the chlorinated phenyl ring) | Primary hydrophobic interaction and anchoring within the D2 receptor binding pocket. |

| Aromatic/Hydrophobic Region 2 | Thioxanthene Ring System (the unsubstituted phenyl ring) | Contributes to the overall hydrophobic interaction and correct positioning of the molecule. |

| Cationic Amine Center | Protonated Piperazine Nitrogen | Forms a crucial ionic interaction with the conserved Asp114 residue in the D2 receptor. |

| Hydrogen Bond Acceptor/Donor | Hydroxyl group on the piperazine side chain | May form additional hydrogen bonds with receptor residues, enhancing binding affinity. |

The development of such pharmacophore models is not only fundamental to understanding the mechanism of action of zuclopenthixol dihydrochloride but also serves as a powerful tool in the rational design of novel antipsychotic agents with improved efficacy and side-effect profiles. By understanding the essential steric and electronic requirements for potent D2 antagonism, medicinal chemists can design new molecules that optimally fit the pharmacophore model, leading to the next generation of antipsychotic drugs.

Preclinical Pharmacological and Biological Investigations

In Vitro Cellular Mechanism Studies

In vitro studies have been instrumental in elucidating the cellular mechanisms through which zuclopenthixol (B143822) exerts its effects, with a significant focus on its impact on cancer cells.

Investigations using cell viability assays have demonstrated that zuclopenthixol can inhibit the proliferation of various cancer cell lines. nih.gov Specifically, in studies involving melanoma cell lines such as A375 and B16, zuclopenthixol significantly inhibited cell viability at low concentrations. imrpress.comimrpress.com These assays, which measure the number of healthy and functioning cells, serve as a primary indicator of a compound's potential cytotoxic or cytostatic effects. nih.govchampionsoncology.com The findings suggest that zuclopenthixol warrants further evaluation for its inhibitory effects on melanoma. imrpress.comimrpress.com

Flow cytometry analysis has revealed that zuclopenthixol dihydrochloride (B599025) induces cell cycle arrest in melanoma cells. nih.govimrpress.com Treatment of both A375 and B16 melanoma cell lines with the compound led to a significant increase in the percentage of cells in the G0/G1 phase of the cell cycle, with a potential corresponding decrease in the S and G2/M phases. imrpress.com

This G0/G1 phase arrest is linked to the modulation of key cell cycle regulatory proteins. imrpress.com Zuclopenthixol treatment was found to suppress the G1-S transition by decreasing the expression of crucial proteins that promote this phase change, including cyclin D1, CDK2, and CDK4. imrpress.comimrpress.com Concurrently, the expression of p27, an inhibitor of cyclin-CDK complexes that halts cell cycle progression in the G1 phase, was increased. imrpress.comimrpress.com These findings collectively indicate that zuclopenthixol may exert its anti-tumor effects in part by disrupting cyclin-CDK complexes and blocking G0/G1 phase progression. imrpress.com

Table 1: Effect of Zuclopenthixol on Cell Cycle Regulatory Proteins in Melanoma Cells

| Protein | Function | Effect of Zuclopenthixol | Reference |

|---|---|---|---|

| Cyclin D1 | Promotes G1-S transition | Decreased expression | imrpress.comimrpress.com |

| CDK2 | Promotes G1-S transition | Decreased expression | imrpress.comimrpress.com |

| CDK4 | Promotes G1-S transition | Decreased expression | imrpress.comimrpress.com |

| p27 | Inhibits cyclin-CDK complexes, halts G1 progression | Increased expression | imrpress.comimrpress.com |

Zuclopenthixol has been shown to induce apoptosis in cancer cells through the mitochondrial-mediated intrinsic pathway. nih.govimrpress.comimrpress.com This pathway is critical in the response to cellular stress and is regulated by the BCL2 family of proteins. imrpress.com In melanoma cells treated with zuclopenthixol, a significant upregulation in the expression of the pro-apoptotic protein Bax was observed, while the expression of the anti-apoptotic protein BCL2 was downregulated. imrpress.comimrpress.com

This shift in the Bax/BCL2 ratio is a key event that leads to the permeabilization of the mitochondrial membrane. imrpress.com Further evidence for the involvement of this pathway includes the observed decrease in the mitochondrial membrane potential (ΔΨm) in cells treated with zuclopenthixol. imrpress.comimrpress.com Additionally, the compound markedly increased the expression of phosphorylated γH2Ax, indicating the induction of DNA fragmentation, a hallmark of apoptosis. imrpress.com These findings suggest that the intrinsic apoptosis pathway mediated by mitochondria is essential for the inhibitory effects of zuclopenthixol on melanoma cells. imrpress.comimrpress.com

Studies have revealed that zuclopenthixol induces a cellular process known as autophagy in melanoma cells. nih.govimrpress.comimrpress.com Analysis indicated an enrichment for autophagy following treatment. imrpress.com Specifically, the compound was found to trigger a form of autophagy described as cytoprotective, meaning it acts as a survival mechanism for the cancer cells. nih.govimrpress.com

Treatment with zuclopenthixol resulted in an accumulation of autophagosomes and an increase in LC3 puncta. imrpress.com This suggests that the compound may impede the autophagic flux, which is the complete process of autophagy from autophagosome formation to lysosomal degradation. imrpress.com The protective nature of this induced autophagy was demonstrated by the fact that inhibiting the process enhanced the anti-melanoma effects of zuclopenthixol. nih.govimrpress.comimrpress.com When melanoma cells were treated with a combination of zuclopenthixol and autophagy inhibitors like chloroquine (B1663885) (CQ) or 3-methyladenine (B1666300) (3-MA), the inhibition of cell growth was significantly enhanced. imrpress.com

Zuclopenthixol has been observed to affect key signaling pathways involved in cell growth and survival. imrpress.com In melanoma cell lines, treatment with zuclopenthixol led to the effective inhibition of the phosphorylation of p44/42 MAPK (mitogen-activated protein kinase) and AKT, two critical signaling proteins. imrpress.comimrpress.com The inhibition of MAPK and AKT activation suggests a mechanism by which zuclopenthixol can suppress cell proliferation and survival. imrpress.com

As a known dopamine (B1211576) receptor antagonist, the compound's effect on the dopamine receptor D2 (DRD2) was also examined. hpra.iedrugbank.compatsnap.comglpbio.com In vitro treatment with zuclopenthixol reduced DRD2 expression in A375 melanoma cells, although this effect was not observed in B16 cells. imrpress.comimrpress.com

Table 2: Effect of Zuclopenthixol on Key Signaling Proteins

| Protein / Pathway | Function | Effect of Zuclopenthixol | Cell Line(s) | Reference |

|---|---|---|---|---|

| p44/42 MAPK | Cell proliferation, differentiation, survival | Inhibition of phosphorylation (activation) | A375, B16 | imrpress.comimrpress.com |

| AKT | Cell survival, growth, proliferation | Inhibition of phosphorylation (activation) | A375, B16 | imrpress.comimrpress.com |

| DRD2 | Dopamine receptor | Reduced expression | A375 | imrpress.comimrpress.com |

Animal Model Studies for Specific Biological Activities

The evaluation of drug efficacy in experimental animal models is a critical step in preclinical research. imrpress.com Studies in animal models have demonstrated the potential of zuclopenthixol in oncology and in managing stress in wildlife. imrpress.comnih.gov

In the context of cancer, zuclopenthixol showed notable efficacy in inhibiting tumor growth in vivo. nih.gov Specifically, in nude mice bearing human melanoma tumors, administration of zuclopenthixol resulted in significant inhibition of tumor growth. imrpress.comimrpress.com Furthermore, its potential for treating melanoma brain metastasis (MBM) was investigated using an experimental mouse model of intracranial metastases. imrpress.comimrpress.com The results indicated that zuclopenthixol could effectively inhibit the growth of these metastases, highlighting its potential as a therapeutic agent for MBM, partly due to its ability to cross the blood-brain barrier. nih.govimrpress.com

In a different area of research, zuclopenthixol acetate (B1210297) was evaluated for its ability to decrease handling stress in wild wapiti (North American elk). nih.gov In a randomized, blinded study, animals treated with the compound showed measurable and significant decreases in both quantifiable and subjective measures of stress and activity during handling compared to a control group. nih.gov Treated animals exhibited lower mean body temperatures, reduced hemoconcentration, and lower levels of serum cortisol and blood lactate. nih.gov These findings support the use of zuclopenthixol to mitigate the adverse effects of stress associated with wildlife management. nih.govresearchgate.net

Rodent Models for Antipsychotic-like Actions

Zuclopenthixol is classified as a typical antipsychotic, and its mechanism of action is primarily attributed to its antagonism of dopamine D1 and D2 receptors. drugbank.com It also exhibits high affinity for alpha-1-adrenergic and 5-HT2 receptors. drugbank.com The evaluation of antipsychotic-like effects in rodents often involves models that mimic certain aspects of psychosis.

Another approach to assess antipsychotic-like action is through the study of agonistic or aggressive behaviors in rodents. In a study examining the effects of zuclopenthixol on agonistic behavior in male mice, acute administration of the compound led to a decrease in offensive behaviors. drugbank.com This anti-aggressive effect was observed without significant impairment of motor activity at a dose of 0.2 mg/kg. drugbank.com However, a higher dose of 0.4 mg/kg was associated with a marked increase in immobility. drugbank.com Subchronic treatment for 10 days did not result in tolerance to the anti-aggressive effects of zuclopenthixol. drugbank.com

Table 1: Effects of Acute Zuclopenthixol Administration on Agonistic Behavior in Male Mice

| Dose (mg/kg) | Effect on Offensive Behavior | Effect on Motor Activity |

|---|---|---|

| 0.2 | Decrease | No significant impairment |

| 0.4 | Decrease | Marked increase in immobility |

Animal Models for Anti-emetic Properties

Zuclopenthixol has been noted to have a demonstrated anti-emetic effect in animals. drugbank.com This property may be linked to its dopamine receptor antagonism, a mechanism shared by other anti-emetic drugs. However, detailed preclinical studies utilizing specific animal models of emesis to characterize the anti-emetic profile of Zuclopenthixol dihydrochloride are not extensively detailed in the available scientific literature. Such studies would typically involve challenging animals with emetogenic substances and observing the frequency of vomiting or retching.

Preclinical Oncology Models

Recent preclinical investigations have explored the potential of Zuclopenthixol as an anti-cancer agent, particularly in the context of melanoma.

In vivo studies using nude mice bearing human melanoma xenografts have demonstrated the efficacy of zuclopenthixol in inhibiting tumor growth. nih.gov These studies have shown that zuclopenthixol can effectively suppress the proliferation of various melanoma cell lines. nih.gov The mechanism of action appears to involve the induction of cell cycle arrest in the G0/G1 phase and mitochondrial-mediated intrinsic apoptosis. nih.gov Furthermore, it has been observed that zuclopenthixol induces cytoprotective autophagy, and inhibiting this process can enhance its anti-melanoma effects. nih.gov

The ability of certain antipsychotic drugs to cross the blood-brain barrier has prompted investigations into their potential for treating brain metastases. nih.gov In a mouse model of melanoma brain metastasis, zuclopenthixol has been shown to inhibit the growth of intracranial metastases. nih.gov This suggests that zuclopenthixol holds promise as a therapeutic agent for this challenging aspect of melanoma progression.

Table 2: Summary of Preclinical Oncology Findings for Zuclopenthixol

| Cancer Model | Key Findings |

|---|---|

| Melanoma Xenografts in Nude Mice | Inhibition of tumor growth, induction of apoptosis and cell cycle arrest. nih.gov |

| Intracranial Metastasis in Mice | Inhibition of the growth of intracranial metastases. nih.gov |

Reproductive Toxicology Studies in Rodents (e.g., mating performance, conception rates, pre/postnatal development)

The assessment of reproductive and developmental toxicity is a critical component of preclinical safety evaluation. Standard studies in rodents are designed to detect any adverse effects on fertility, as well as embryonic, fetal, and postnatal development. labcorp.comnih.govnih.gov

While comprehensive reproductive toxicology data specifically for Zuclopenthixol dihydrochloride is limited in the public domain, some long-term toxicity studies in rats have been conducted. Chronic administration of zuclopenthixol (30 mg/kg/day for two years) in rats resulted in a small but significant increase in the incidence of thyroid parafollicular carcinomas. wikipedia.org In female rats, an increase in mammary adenocarcinomas and pancreatic islet cell adenomas and carcinomas was also observed. wikipedia.org The increase in mammary tumors is a known effect for dopamine D2 antagonists that elevate prolactin levels in rats. wikipedia.org

It is important to note that these findings are from a chronic toxicity study and not a dedicated reproductive toxicology study. Therefore, specific endpoints related to mating performance, conception rates, and detailed pre/postnatal developmental milestones for Zuclopenthixol dihydrochloride are not available in the reviewed literature. Pre- and postnatal developmental toxicity studies are typically conducted in rodents to monitor mothers throughout pregnancy and their offspring from gestation to sexual maturity to identify any effects on these critical periods. labcorp.com

Analytical Methodologies for Zuclopenthixol Dihydrochloride

Quantitative Determination in Biological Matrices (Preclinical)

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a highly sensitive method for the determination of zuclopenthixol (B143822) in biological fluids. nih.gov This technique offers excellent selectivity, as the native fluorescence of many endogenous compounds is low, reducing background interference. The methodology often involves a reversed-phase ion-pairing HPLC system to achieve separation of zuclopenthixol and its metabolites. nih.gov

A key challenge in fluorescence detection of zuclopenthixol is that the parent compound itself is not highly fluorescent. To overcome this, a specialized derivatization technique is employed post-separation to enhance its fluorescent properties significantly.

Effective sample preparation is critical to remove interfering substances from the biological matrix before chromatographic analysis. Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of zuclopenthixol and its metabolites from samples like plasma and serum. nih.govnih.gov The process involves passing the liquid sample through a cartridge containing a solid adsorbent, which retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of an appropriate solvent.

For thioxanthene (B1196266) derivatives like zuclopenthixol, C18 or similar reversed-phase cartridges are commonly utilized. The choice of conditioning, washing, and eluting solvents is optimized to maximize the recovery of the target analyte while minimizing matrix effects. For instance, a typical procedure might involve conditioning the cartridge with methanol (B129727) and water, loading the acidified sample, washing with a weak organic solvent, and finally eluting the zuclopenthixol with a stronger, more basic organic solvent mixture.

Table 1: Example of Solid-Phase Extraction Parameters for Zuclopenthixol

| Parameter | Description |

|---|---|

| SPE Cartridge | Reversed-Phase C18 |

| Sample Pre-treatment | Acidification of plasma or urine sample |

| Conditioning Solvents | Methanol followed by water |

| Washing Solvents | Water/Methanol mixture to remove polar interferences |

| Elution Solvent | Methanol or Acetonitrile, often with a basic modifier (e.g., ammonia) |

| Average Recovery | Typically >85% |

To achieve high sensitivity with fluorescence detection, post-column photochemical derivatization is a crucial step. After the chromatographic separation, zuclopenthixol, which has a thioxanthene structure, is passed through an online photochemical reactor. nih.gov Inside the reactor, exposure to ultraviolet (UV) light transforms the thioxanthene molecule into a highly fluorescent thioxanthone derivative. nih.gov This on-the-fly conversion dramatically increases the signal-to-noise ratio.

The resulting fluorescent thioxanthones are then detected by the fluorescence detector. This method is sensitive enough to measure therapeutic concentrations of the drug. Detection limits for zuclopenthixol in plasma and urine using this technique have been reported to be as low as 0.05 ng/mL. nih.gov The system can also separate the active cis-(Z)-isomer of clopenthixol (B1202743) from the trans-(E)-isomer and its primary N-dealkylated metabolite. nih.gov

Table 2: HPLC with Post-Column Derivatization and Fluorescence Detection Parameters

| Parameter | Condition |

|---|---|

| Chromatography | Reversed-phase ion-pairing HPLC |

| Derivatization | On-line photochemical reactor |

| Analyte Conversion | Thioxanthene to Thioxanthone |

| Fluorescence Excitation | 260 nm nih.gov |

| Fluorescence Emission | 435 nm nih.gov |

| Detection Limit (Plasma/Urine) | 0.05 ng/mL for Zuclopenthixol nih.gov |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and speed. ijsr.net This technique combines the separation power of liquid chromatography with the precise detection and structural confirmation capabilities of mass spectrometry. researchgate.net For zuclopenthixol, LC-MS/MS methods provide the high sensitivity required for pharmacokinetic studies where plasma concentrations can be very low (in the pg/mL to ng/mL range). ijsr.net

Ultra-High Performance Liquid Chromatography (UHPLC) systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times and improved chromatographic resolution compared to conventional HPLC. nih.govnih.gov When coupled with a tandem mass spectrometer (MS/MS), UHPLC-MS/MS provides a powerful tool for the rapid and sensitive quantification of zuclopenthixol in complex biological matrices. nih.gov

The method's high throughput is advantageous in preclinical studies that involve a large number of samples. The enhanced sensitivity of UHPLC-MS/MS can achieve lower limits of quantification (LLOQs), which is critical for accurately defining the terminal elimination phase of the drug's pharmacokinetic profile. nih.gov Analysis is typically performed using multiple reaction monitoring (MRM) mode, which offers high specificity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. researchgate.netresearchgate.net

Table 3: Illustrative UHPLC-MS/MS Method Parameters for Antipsychotic Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., Poroshell 120 EC-C18, 2.7 µm) nih.gov |

| Mobile Phase | Gradient elution with Acetonitrile and water with formic acid or ammonium (B1175870) acetate (B1210297) buffer nih.govresearchgate.net |

| Analysis Time | Typically under 10 minutes nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Limit of Quantification (LOQ) | Can reach low pg/mL levels nih.govnih.gov |